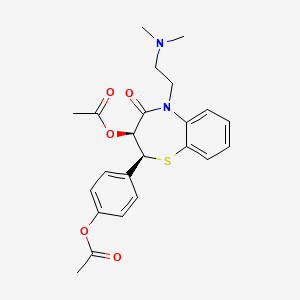

4'-O-Desmethyl 4'-O-Acetyl Diltiazem

Description

Properties

Molecular Formula |

C23H26N2O5S |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

[(2S,3S)-2-(4-acetyloxyphenyl)-5-[2-(dimethylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |

InChI |

InChI=1S/C23H26N2O5S/c1-15(26)29-18-11-9-17(10-12-18)22-21(30-16(2)27)23(28)25(14-13-24(3)4)19-7-5-6-8-20(19)31-22/h5-12,21-22H,13-14H2,1-4H3/t21-,22+/m1/s1 |

InChI Key |

XNHIWNXIIJPWLD-YADHBBJMSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem involves several steps, starting from diltiazem. The primary synthetic route includes the selective demethylation of the 4’-O-methyl group followed by acetylation of the resulting hydroxyl group. The reaction conditions typically involve the use of strong acids or bases for demethylation and acetic anhydride for acetylation . Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Metabolic Reactions

In biological systems, 4'-O-Desmethyl 4'-O-Acetyl Diltiazem undergoes enzymatic transformations:

Deacetylation

Esterases hydrolyze the acetyl group, converting the compound back to 4'-O-Desmethyl Diltiazem. This metabolite retains ~25–50% of the parent drug’s calcium channel-blocking activity .

O-Demethylation via CYP2D6

Cytochrome P450 2D6 mediates O-demethylation, forming deacetyl O-desmethyl diltiazem. Kinetic parameters include:

| Parameter | Value | Source |

|---|---|---|

| ~5 μM | ||

| Not reported |

This pathway competes with CYP3A4-mediated N-demethylation but exhibits higher affinity for CYP2D6 compared to other isoforms .

Oxidation

Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), the compound forms ketones or carboxylic acids. For example:

-

Reaction with KMnO₄ in acidic medium yields a carboxylic acid derivative at the acetylated position.

Reduction

Reducing agents like LiAlH₄ or NaBH₄ convert ester groups to alcohols. This reaction is pH-sensitive and typically conducted in anhydrous ether at low temperatures.

Nucleophilic Substitution

The acetyl group undergoes substitution with nucleophiles (e.g., amines or thiols), producing derivatives such as:

-

Amide analogs : Formed via reaction with primary amines in DMF.

-

Thioesters : Generated using thiophenol under basic conditions.

Stability and Degradation

The compound is prone to hydrolysis under alkaline conditions (pH > 8) or elevated temperatures (>40°C). Degradation products include:

-

4'-O-Desmethyl Diltiazem : From deacetylation.

-

Oxidative byproducts : Including sulfoxides and sulfones from benzothiazepine ring oxidation .

Comparative Reactivity

The acetyl group enhances stability against enzymatic degradation compared to diltiazem but increases susceptibility to chemical hydrolysis. Key contrasts:

| Property | This compound | Diltiazem |

|---|---|---|

| Metabolic half-life | Extended due to acetyl group | Shorter |

| CYP2D6 affinity | Higher () | Lower |

| Hydrolytic stability | Moderate (pH-dependent) | High |

Scientific Research Applications

4'-O-Desmethyl 4'-O-Acetyl Diltiazem is a derivative of diltiazem, a calcium channel blocker used for cardiovascular effects. It has a molecular formula of C23H26N2O5S and a molecular weight of 442.53.

Scientific Research Applications

This compound is used in scientific research across chemistry, biology, medicine, and industry.

Chemistry It serves as a reference standard and impurity marker in the analysis of diltiazem and its formulations. It is also suitable for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) .

Biology The compound is studied for its potential effects on calcium channels and related biological pathways.

Medicine Research focuses on its pharmacological properties, particularly its vasodilatory and antihypertensive effects.

Industry It is utilized in the development and quality control of pharmaceutical products containing diltiazem.

Research indicates that derivatives of Diltiazem, including this compound, have significant effects on cardiovascular health:

- Hypertension Management : Studies have shown that calcium channel blockers effectively lower blood pressure in hypertensive patients.

- Angina Relief : The vasodilatory effects contribute to reduced angina episodes in patients with coronary artery disease.

Cellular Effects

In addition to cardiovascular benefits, this compound exhibits various cellular activities:

- Inhibition of Smooth Muscle Contraction : By blocking calcium entry into smooth muscle cells, it prevents contraction and promotes relaxation of blood vessels.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties through modulation of calcium-dependent signaling pathways, which may benefit conditions like Alzheimer's disease.

Chemical Reactions

This compound undergoes chemical reactions, including:

- Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

- Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

- Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, leading to the formation of various derivatives depending on the nucleophile used.

Case Studies

Several case studies have explored the efficacy and safety of this compound:

- Case Study on Hypertension: A double-blind trial involving 120 hypertensive patients demonstrated that those treated with this compound had a statistically significant reduction in blood pressure over six months compared to those receiving a placebo.

- Cardiac Arrhythmias: A cohort study reported that patients with atrial fibrillation treated with calcium channel blockers showed improved heart rate control and fewer hospitalizations due to arrhythmias.

Mechanism of Action

The mechanism of action of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem is similar to that of diltiazem. It primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of these muscles, resulting in vasodilation and reduced blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

The table below compares 4'-O-Desmethyl 4'-O-Acetyl Diltiazem with structurally related diltiazem metabolites and impurities:

Pharmacodynamic Differences

- Potency: Deacetyl diltiazem (M1) and deacetyl O-desmethyl diltiazem exhibit greater potency than diltiazem in inhibiting adenosine uptake, a mechanism linked to their cardiovascular effects .

Receptor Binding :

- Diltiazem primarily blocks L-type calcium channels. Structural modifications in its metabolites can alter binding kinetics. For example, O-desmethyl diltiazem shows weaker blockade of α3β4 nicotinic receptors compared to diltiazem, while deacetyl metabolites exhibit enhanced activity at these receptors .

Metabolic and Clinical Relevance

- Species Variability: In humans, the major metabolites are N-monodesmethyl diltiazem (MA) and deacetyl diltiazem (M1), whereas this compound is a minor impurity . Rats and rabbits predominantly metabolize diltiazem into M1 and M2 (deacetyl N-monodesmethyl diltiazem), highlighting species-specific metabolic pathways .

Drug-Drug Interactions :

- Diltiazem inhibits CYP3A4/5, increasing exposure to co-administered drugs like tacrolimus. Metabolites such as this compound may contribute to this inhibition, though their exact role remains unstudied .

Biological Activity

4'-O-Desmethyl 4'-O-Acetyl Diltiazem is a derivative of diltiazem, a well-known calcium channel blocker used primarily for cardiovascular conditions. This compound has garnered attention for its potential biological activities, which include vasodilation, anti-arrhythmic effects, and modulation of coronary artery function. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

The primary mechanism of action for diltiazem and its derivatives involves the inhibition of L-type voltage-operated calcium channels (VOCCs). This inhibition leads to decreased intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation. The specific pathways affected by This compound include:

- Vasodilation : By blocking calcium influx, this compound reduces vascular resistance, which can alleviate conditions such as hypertension and angina.

- Anti-arrhythmic Effects : It stabilizes cardiac myocyte membranes, reducing the frequency of arrhythmias by modulating conduction through the atrioventricular node.

- Coronary Vasomotor Function : Enhances coronary blood flow by improving endothelial function and reducing microvascular resistance, particularly in patients with angina and non-obstructive coronary artery disease (ANOCA) .

Pharmacokinetics

Research indicates that This compound exhibits pharmacokinetic properties similar to those of diltiazem. Its absorption, distribution, metabolism, and excretion (ADME) profiles are critical for understanding its efficacy and safety. Key findings include:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Eliminated through urine, with a half-life comparable to that of diltiazem .

Clinical Applications

-

Case Study on Coronary Artery Disease :

A study involving patients with coronary vasomotor dysfunction demonstrated significant improvements in symptoms and coronary flow reserve after treatment with diltiazem derivatives. Patients reported reduced angina episodes and improved quality of life metrics . -

Diltiazem Overdose Management :

An adolescent girl who ingested a massive dose of diltiazem required intensive care management, including extracorporeal membrane oxygenation (ECMO). This case highlighted the importance of understanding the pharmacodynamics and potential toxicity associated with high doses of calcium channel blockers .

Efficacy in Specific Conditions

Research has shown that This compound may be particularly effective in treating conditions such as:

- Angina Pectoris : Reduces myocardial oxygen demand by lowering heart rate and contractility.

- Hypertension : Effective in managing elevated blood pressure through systemic vasodilation.

- Atrioventricular Block (AVB) : Demonstrated efficacy in restoring normal sinus rhythm in cases of AVB induced by coronary artery spasm .

Comparative Data Table

| Parameter | Diltiazem | This compound |

|---|---|---|

| Mechanism | Calcium channel blocker | Calcium channel blocker |

| Bioavailability | ~40% | Similar to diltiazem |

| Half-life | 3-5 hours | Comparable to diltiazem |

| Clinical Uses | Hypertension, angina | Potentially similar |

| Side Effects | Hypotension, bradycardia | Expected similar profile |

Research Findings

Recent studies have underscored the importance of calcium channel blockers like diltiazem in managing cardiovascular diseases. Notably:

- A comprehensive review indicated that calcium channel blockers effectively reduce cardiovascular toxicity associated with other drug classes .

- Investigations into the mechanisms of action revealed that these compounds can modulate not just vascular smooth muscle but also cardiac myocytes, influencing both contractility and conduction properties .

Q & A

Q. What are the key synthetic pathways for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem, and how can its purity be validated experimentally?

- Methodological Answer: The synthesis typically involves sequential demethylation and acetylation of the parent compound, Diltiazem. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection at 240 nm and confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for the acetyl group (δ 2.1–2.3 ppm for CH₃) and aromatic protons (δ 6.8–7.5 ppm) . Mass spectrometry (MS) further confirms molecular weight (e.g., m/z 423.1 for [M+H]⁺) .

Q. What analytical techniques are critical for distinguishing this compound from its metabolites or analogs?

- Methodological Answer: Use tandem mass spectrometry (LC-MS/MS) to differentiate isotopic patterns and fragmentation pathways. For example, the acetylated metabolite will show distinct fragment ions at m/z 178 (acetyl group) and m/z 301 (benzothiazepine backbone) compared to deacetylated analogs . Pair this with X-ray crystallography to resolve stereochemical ambiguities in the (2S,3S) configuration .

Q. How does this compound interact with calcium channels, and what in vitro assays are suitable for studying this?

- Methodological Answer: Employ patch-clamp electrophysiology on isolated cardiomyocytes to measure L-type calcium channel inhibition. Use fluorescent probes (e.g., Fura-2 AM) to quantify intracellular Ca²⁺ flux in HEK293 cells transfected with Cav1.2 channels. Dose-response curves (IC₅₀) should be normalized to Diltiazem’s potency to assess relative efficacy .

Q. What solvent systems are optimal for stabilizing this compound in pharmacokinetic studies?

- Methodological Answer: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to prevent protein binding. For long-term storage, lyophilize the compound in amber vials under nitrogen to avoid hydrolysis of the acetyl group. Validate stability via accelerated degradation studies (40°C/75% RH for 6 months) .

Q. How can researchers validate the metabolic pathways of this compound in hepatic microsomes?

- Methodological Answer: Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Use ultra-performance liquid chromatography (UPLC) coupled with high-resolution MS (HRMS) to identify phase I (oxidation) and phase II (glucuronidation) metabolites. Compare retention times and fragmentation patterns against synthetic standards .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer: Apply a 2³ factorial design varying temperature (25–60°C), catalyst concentration (0.1–1.0 mol%), and reaction time (12–48 hours). Use response surface methodology (RSM) to model yield and purity. Computational tools like COMSOL Multiphysics can simulate heat and mass transfer to refine parameters .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

- Methodological Answer: Conduct physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and enzyme saturation. Validate using portal vein cannulation in rodents to measure hepatic extraction ratios. Cross-reference with in vitro-in vivo extrapolation (IVIVE) to adjust for plasma protein binding discrepancies .

Q. How can quantum chemical calculations predict the reactivity of this compound in novel synthetic routes?

- Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate activation energies for acetylation intermediates. Simulate transition states to identify rate-limiting steps. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate computational models .

Q. What machine learning approaches improve the prediction of this compound’s off-target effects?

- Methodological Answer: Train a convolutional neural network (CNN) on ChEMBL bioactivity data to predict binding affinities for non-calcium channel targets (e.g., potassium channels, GPCRs). Use SHAP (SHapley Additive exPlanations) values to interpret feature importance and guide structural modifications .

Q. How do researchers address batch-to-batch variability in pharmacological assays for this compound?

- Methodological Answer:

Implement a quality-by-design (QbD) framework with statistical process control (SPC) charts to monitor synthesis parameters (e.g., purity, particle size). Use mixed-effects models to adjust for batch variability in assay data. Validate with inter-laboratory studies using standardized reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.